5-Chloro-2-methylphenyl isocyanate

Description

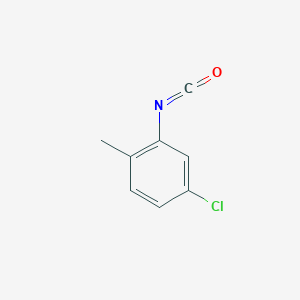

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-isocyanato-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMUTFNBAICJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377805 | |

| Record name | 5-Chloro-2-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40411-27-6 | |

| Record name | 5-Chloro-2-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylphenyl isocyanate is an aromatic isocyanate compound of significant interest in organic synthesis and materials science. Its chemical structure, featuring a reactive isocyanate group (-NCO) along with a chlorinated and methylated phenyl ring, makes it a versatile building block for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling information, key applications, and detailed experimental methodologies.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value |

| CAS Number | 40411-27-6 |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 115 °C at 5 mmHg |

| Density | 1.226 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.556 |

| Storage Temperature | 2-8°C |

| Solubility | Reacts with water and alcohol; soluble in many organic solvents. |

Safety and Hazard Information

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. The table below outlines its key hazard classifications.

| Hazard Information | Classification and Precautionary Statements |

| Signal Word | Danger |

| Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P280, P301+P312, P302+P352+P312, P305+P351+P338 |

| Personal Protective Equipment (PPE) | Eyeshields, faceshield, gloves, N95 dust mask, and appropriate respiratory protection are recommended. |

| Target Organs | Respiratory system |

Key Applications

The high reactivity of the isocyanate group makes this compound a valuable intermediate in the synthesis of a range of chemical structures.

Synthesis of Urea and Thiourea Derivatives

A primary application of this compound is in the synthesis of substituted ureas and thioureas through reaction with primary or secondary amines. These derivatives are of interest in medicinal chemistry and materials science. For instance, it is used in the synthesis of N-(5-chloro-2-methyphenyl)-N′-(1-methylethyl)-urea and N-(5-chloro-2-methyphenyl)-N′-(1-methylethyl)-thiourea.

Preparation of Chiral Stationary Phases

This compound is utilized in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). Specifically, it can be reacted with cyclodextrins to create 5-chloro-2-methylphenylcarbamoylated cyclodextrin-based CSPs, which are effective for the enantioseparation of various chiral compounds.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives are provided below. These protocols are based on established chemical transformations.

Synthesis of the Precursor: 5-Chloro-2-methylaniline

The precursor amine can be synthesized via the reduction of 4-chloro-2-nitrotoluene. A common method involves reaction with a polysulfide in the presence of an ammonium salt.[1]

Materials:

-

4-chloro-2-nitrotoluene

-

Sodium polysulfide (or another polysulfide)

-

Ammonium chloride (or another ammonium salt)

-

Water

-

Organic solvent (e.g., toluene)

Procedure:

-

In a reaction vessel, dissolve the polysulfide in water with stirring.

-

Add the ammonium salt to the solution.

-

Heat the mixture to a temperature between 30-105 °C.

-

Slowly add 4-chloro-2-nitrotoluene dropwise to the heated mixture.

-

Allow the reaction to proceed until completion (monitoring by TLC or GC is recommended).

-

After the reaction is complete, cool the mixture and separate the organic phase.

-

Wash the organic phase with water until it is neutral.

-

Distill the organic phase under reduced pressure to isolate 5-chloro-2-methylaniline.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the phosgenation of 5-chloro-2-methylaniline. Triphosgene is a safer alternative to phosgene gas.

Materials:

-

5-chloro-2-methylaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous inert solvent (e.g., toluene, dichloromethane)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2-methylaniline in the anhydrous solvent.

-

In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent.

-

Cool the aniline solution in an ice bath.

-

Slowly add the triphosgene solution dropwise to the stirred aniline solution.

-

After the addition is complete, slowly add the non-nucleophilic base to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or IR spectroscopy (disappearance of the amine peak and appearance of the isocyanate peak at ~2250-2275 cm⁻¹).

-

Upon completion, the reaction mixture can be filtered to remove any precipitated salts.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Synthesis of N-(5-chloro-2-methylphenyl)-N′-(isopropyl)urea

This protocol describes the reaction of this compound with isopropylamine.

Materials:

-

This compound

-

Isopropylamine

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Triethylamine (optional, as a non-nucleophilic base)

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

-

In a separate dropping funnel, prepare a solution of isopropylamine in anhydrous DCM.

-

Add the isopropylamine solution dropwise to the stirred isocyanate solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by TLC.

-

Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude solid product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-(5-chloro-2-methylphenyl)-N′-(isopropyl)urea.[2]

General Procedure for the Preparation of 5-chloro-2-methylphenylcarbamoylated β-cyclodextrin

This outlines a general method for the surface modification of β-cyclodextrin.

Materials:

-

β-cyclodextrin

-

This compound

-

Anhydrous pyridine or another suitable solvent like DMF

-

Anhydrous conditions

Procedure:

-

Dry the β-cyclodextrin under vacuum at an elevated temperature to remove any residual water.

-

In a dry reaction flask under an inert atmosphere, dissolve the dried β-cyclodextrin in anhydrous pyridine.

-

Add this compound to the solution. The molar ratio of isocyanate to cyclodextrin can be varied to control the degree of substitution.

-

Heat the reaction mixture at a suitable temperature (e.g., 80 °C) and stir for an extended period (e.g., 24 hours).

-

After cooling to room temperature, precipitate the product by pouring the reaction mixture into a non-solvent like acetone or water.

-

Collect the solid product by filtration and wash it thoroughly with the non-solvent to remove unreacted starting materials and pyridine.

-

Dry the product under vacuum to obtain the 5-chloro-2-methylphenylcarbamoylated β-cyclodextrin.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and logical relationships described in this guide.

Caption: Synthesis pathway of this compound.

Caption: Applications in the synthesis of derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 5-Chloro-2-methylphenyl isocyanate (CAS No: 40411-27-6). This aromatic isocyanate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its utility stems from the reactive isocyanate group, which readily undergoes addition reactions with a variety of nucleophiles.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its fundamental physicochemical properties are summarized in the table below, providing a critical resource for experimental design and process development.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClNO | |

| Molecular Weight | 167.59 g/mol | |

| CAS Number | 40411-27-6 | |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 115 °C at 5 mmHg | |

| Density | 1.226 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.556 | |

| Melting Point | No data available (liquid at room temperature) | |

| Solubility | Soluble in organic solvents. Decomposes in water. | [2] |

| Flash Point | > 108 °C (227 °F) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Data |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits a strong, characteristic absorption band for the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) and multiplets for the aromatic protons. Due to the electron-withdrawing nature of the isocyanate and chloro groups, the aromatic protons would likely appear in the downfield region (approx. 7.0-7.5 ppm). The methyl protons would be expected in the upfield region (approx. 2.2-2.5 ppm). ¹³C NMR: The carbon of the isocyanate group is expected to have a chemical shift in the range of 120-140 ppm. Aromatic carbons will appear between 120-150 ppm, and the methyl carbon will be in the upfield region (approx. 15-25 ppm). |

| Mass Spectrometry (MS) | The predicted monoisotopic mass is 167.0138 Da. The mass spectrum would show a characteristic isotopic pattern due to the presence of a chlorine atom.[3] |

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the phosgenation of its corresponding aniline precursor, 5-chloro-2-methylaniline.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the synthesis of aryl isocyanates from anilines using triphosgene, which is a safer alternative to phosgene gas.

Materials:

-

5-chloro-2-methylaniline

-

Triphosgene (bis(trichloromethyl)carbonate)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Anhydrous inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 5-chloro-2-methylaniline (1 equivalent) in anhydrous DCM.

-

To a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous DCM.

-

Slowly add the triphosgene solution to the stirred solution of 5-chloro-2-methylaniline at room temperature.

-

After the addition is complete, cool the reaction mixture to -35 °C using an appropriate cooling bath.

-

Slowly add triethylamine (3 equivalents) dropwise to the cooled reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (looking for the disappearance of the N-H stretch of the starting amine and the appearance of the N=C=O stretch of the isocyanate).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[4]

References

An In-depth Technical Guide to 5-Chloro-2-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 5-Chloro-2-methylphenyl isocyanate, a key chemical intermediate. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Molecular Structure and Properties

This compound, with the CAS Number 40411-27-6, is an aromatic isocyanate featuring a chlorine atom and a methyl group on the phenyl ring.[1] The isocyanate functional group (-N=C=O) makes it a reactive compound, particularly useful in the synthesis of ureas, carbamates, and other derivatives.

Molecular Identifiers and Weight

The fundamental properties and identifiers of this compound are summarized in the table below.

| Identifier | Value |

| Molecular Formula | C₈H₆ClNO[2] |

| Molecular Weight | 167.59 g/mol [1] |

| Canonical SMILES | Cc1ccc(Cl)cc1N=C=O[1] |

| InChI Key | XEMUTFNBAICJEO-UHFFFAOYSA-N[1] |

| CAS Number | 40411-27-6[1] |

Physicochemical Properties

A summary of the key physicochemical properties is provided below, offering a snapshot of the compound's characteristics.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 115 °C at 5 mmHg[1] |

| Density | 1.226 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.556[1] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the phosgenation of its corresponding amine precursor, 5-chloro-2-methylaniline. For enhanced safety and ease of handling, triphosgene, a solid phosgene equivalent, is often employed. The following is a detailed experimental protocol adapted from a general method for the synthesis of isocyanates.

Synthesis of this compound from 5-chloro-2-methylaniline

This procedure outlines the conversion of 5-chloro-2-methylaniline to this compound using triphosgene in a biphasic solvent system.

Materials:

-

5-chloro-2-methylaniline

-

Triphosgene

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Ice bath

-

Three-necked round-bottomed flask

-

Mechanical stirrer

-

Separatory funnel

-

Rotary evaporator

-

Kugelrohr distillation apparatus

Procedure:

-

Reaction Setup: In a 250-mL three-necked round-bottomed flask equipped with a mechanical stirrer, add 5-chloro-2-methylaniline (1 equivalent).

-

Addition of Solvents: Add dichloromethane (approximately 4 mL per mmol of amine) and an equal volume of saturated aqueous sodium bicarbonate solution.

-

Cooling: Cool the biphasic mixture in an ice bath with vigorous stirring.

-

Addition of Triphosgene: Carefully add triphosgene (approximately 0.33 equivalents) to the stirring mixture in a single portion.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 15-20 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with three portions of dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude product by Kugelrohr distillation under high vacuum to obtain the pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is crucial. The following are the standard experimental protocols for its characterization using modern spectroscopic techniques. The Raman and infrared spectra of this compound have been previously reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Expected Signals: The spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns characteristic of the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the isocyanate carbon.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol:

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

-

Expected Absorption Bands: A strong and characteristic absorption band for the isocyanate group (-N=C=O) is expected around 2250-2275 cm⁻¹. Other bands will correspond to the aromatic C-H and C=C stretching, and C-Cl stretching.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.

-

Data Acquisition: Obtain the mass spectrum.

-

Expected Data: For ESI, the spectrum is predicted to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 168.02.[2] The EI spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Molecular Structure

The following diagram illustrates the two-dimensional structure of this compound.

Caption: Molecular structure of this compound.

Synthetic Workflow

This diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability Profile of 5-Chloro-2-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Chloro-2-methylphenyl isocyanate (CAS No. 40411-27-6). Due to the limited availability of direct experimental data for this specific compound, this guide combines known properties with inferred data from structurally similar analogs, namely 4-chlorophenyl isocyanate and 2-methylphenyl isocyanate. All inferred data is clearly indicated. This guide is intended to support research, development, and handling of this compound by providing a thorough understanding of its physicochemical properties.

Chemical and Physical Properties

This compound is an aromatic isocyanate with the following properties:

| Property | Value | Reference |

| CAS Number | 40411-27-6 | [1] |

| Molecular Formula | C₈H₆ClNO | [2] |

| Molecular Weight | 167.59 g/mol | [2] |

| Boiling Point | 115 °C at 5 mmHg | [2] |

| Density | 1.226 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.556 | [2] |

Solubility Profile

Qualitative Solubility:

This compound is expected to be soluble in common aprotic organic solvents. Its reactivity with protic solvents, such as water and alcohols, precludes stable solutions in these media.

Inferred Quantitative Solubility Data:

The following table presents inferred solubility data based on the properties of 4-chlorophenyl isocyanate and 2-methylphenyl isocyanate. These values should be considered as estimates and should be confirmed experimentally.

| Solvent | Predicted Solubility Category | Inferred Solubility (g/L) at 25°C | Basis for Inference |

| Toluene | Very Soluble | > 100 | Aryl isocyanates generally show high solubility in aromatic hydrocarbons. |

| Dichloromethane | Very Soluble | > 100 | Chlorinated solvents are good solvents for a wide range of organic compounds, including isocyanates.[4] |

| Acetone | Soluble | 50 - 100 | Polar aprotic solvent, expected to be a good solvent.[4] |

| Diethyl Ether | Soluble | 50 - 100 | Common solvent for organic reactions involving isocyanates. |

| Tetrahydrofuran (THF) | Very Soluble | > 100 | Aprotic ether, generally a good solvent for isocyanates. |

| n-Hexane | Sparingly Soluble | < 10 | Non-polar solvent, expected to have lower solvating power for the polar isocyanate group. |

| Water | Insoluble (Reacts) | Not Applicable | Isocyanates readily react with water.[5] |

| Ethanol | Insoluble (Reacts) | Not Applicable | Isocyanates react with alcohols to form urethanes. |

Stability Profile

The stability of this compound is primarily dictated by its reactive isocyanate functional group. It is susceptible to degradation by hydrolysis, thermal stress, and reaction with nucleophiles.

Isocyanates are highly reactive towards water, undergoing hydrolysis to form an unstable carbamic acid intermediate, which then decomposes to the corresponding amine (5-chloro-2-methylaniline) and carbon dioxide.[5] The formed amine can further react with unreacted isocyanate to form a disubstituted urea. This reactivity makes this compound inherently unstable in the presence of moisture.

Kinetic studies on the hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution have shown that the reaction proceeds in two consecutive first-order steps, with the formation of the carbamic acid followed by its decomposition.[4] The hydrolysis is catalyzed by water itself, with evidence suggesting the involvement of water trimers in the transition state. While specific rate constants for this compound are not available, a similar mechanism and high reactivity with water are expected.

Aromatic isocyanates are generally stable at ambient temperatures but will decompose at elevated temperatures. The thermal stability can be assessed using Thermogravimetric Analysis (TGA). For polyurethane elastomers derived from aromatic isocyanates, the onset of thermal degradation is typically observed in the range of 250-300°C. The decomposition of the isocyanate component in such polymers often occurs at higher temperatures, between 430°C and 540°C.

For this compound, significant thermal decomposition is expected to begin above its boiling point, likely in the range of 200-300°C under an inert atmosphere. The presence of impurities or catalysts can lower the decomposition temperature.

The electrophilic carbon atom of the isocyanate group is susceptible to attack by various nucleophiles. Besides water, this compound will react exothermically with alcohols to form urethanes, with amines to form ureas, and with thiols to form thiocarbamates. These reactions are often rapid and can be catalyzed by acids, bases, or organometallic compounds.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

This method determines the equilibrium solubility of a compound in a given solvent at a constant temperature.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific anhydrous solvent.

-

Equilibration: Seal the vials to prevent solvent evaporation and moisture ingress. Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Quantification:

-

Gravimetric Method: Accurately weigh a tared vial and add the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solute. Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved isocyanate.

-

Chromatographic Method (HPLC-UV): Dilute the filtered saturated solution with a suitable anhydrous solvent to a concentration within the calibrated range of the HPLC method (see section 4.3). Analyze the diluted sample and determine the concentration based on a pre-established calibration curve.

-

-

Calculation: Calculate the solubility in g/L or other appropriate units based on the mass of the solute and the volume of the solvent.

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable anhydrous aprotic solvent (e.g., acetonitrile or toluene) at a known concentration.

-

Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored under normal conditions (e.g., 2-8°C, protected from light and moisture).

-

Hydrolytic: Add a controlled amount of water to the solution. Samples can be prepared at different pH values (acidic, neutral, basic) if a co-solvent system is used, though the high reactivity with water will likely be the dominant factor.

-

Thermal: Store the solution at elevated temperatures (e.g., 40°C, 60°C, and 80°C) in sealed vials.

-

Photolytic: Expose the solution to a controlled source of UV and visible light in a photostability chamber.

-

-

Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples immediately using a stability-indicating HPLC-UV method (see section 4.3) to determine the remaining concentration of the parent compound and to detect the formation of degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each stress condition to determine the degradation rate.

A reversed-phase HPLC method with UV detection is suitable for monitoring the stability of this compound and separating it from its potential degradation products.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a column oven.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing a small amount of a buffering agent like formic acid or ammonium acetate if necessary to improve peak shape. A typical gradient could be:

-

Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm, or a wavelength of maximum absorbance for this compound.

-

Sample Preparation: Dilute samples from solubility or stability studies in the mobile phase or a compatible anhydrous solvent.

-

Validation: The method should be validated for specificity by demonstrating that degradation products do not co-elute with the parent compound. This is achieved by analyzing the samples from the forced degradation study.

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Methodology:

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min or 20 °C/min.

-

Temperature Range: From ambient temperature to a temperature where complete decomposition is observed (e.g., 25 °C to 600 °C).

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., 5%, 10%, 50%) are key indicators of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system, and is a potential sensitizer.[2] Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

While direct experimental data for this compound is limited, its solubility and stability profile can be reasonably inferred from its chemical structure and the known properties of analogous compounds. It is expected to be soluble in common organic solvents but is highly unstable in the presence of water and other nucleophiles. Its thermal stability is moderate, with decomposition likely occurring at elevated temperatures. The experimental protocols provided in this guide offer a framework for the precise determination of its solubility and stability, which is crucial for its safe and effective use in research and development.

References

- 1. 5-氯-2-甲基苯基异氰酸酯 CAS#: 40411-27-6 [m.chemicalbook.com]

- 2. Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity of the Isocyanate Functional Group in 5-Chloro-2-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the isocyanate functional group in 5-Chloro-2-methylphenyl isocyanate. The document details the electronic and steric influences on the isocyanate's reactivity, its reactions with common nucleophiles, and provides illustrative experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Introduction to the Reactivity of Aryl Isocyanates

The isocyanate functional group (-N=C=O) is a highly reactive moiety characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack. In aryl isocyanates, the reactivity of this group is modulated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the isocyanate carbon, leading to enhanced reactivity, while electron-donating groups have the opposite effect.

This compound possesses both an electron-withdrawing chloro group and an electron-donating methyl group. The overall reactivity of the isocyanate is a result of the combined inductive and resonance effects of these substituents.

Electronic and Steric Effects on the Reactivity of this compound

The reactivity of the isocyanate group in this compound is influenced by the electronic effects of the chloro and methyl substituents, as well as the steric hindrance imposed by the ortho-methyl group.

Electronic Effects:

-

Chloro Group (at C5): The chloro group is moderately deactivating due to its electron-withdrawing inductive effect (-I) and weakly deactivating through its electron-donating resonance effect (+R). In the meta position relative to the isocyanate group, its inductive effect is more pronounced, leading to an increase in the electrophilicity of the isocyanate carbon.

-

Methyl Group (at C2): The methyl group is an activating group, exhibiting an electron-donating inductive effect (+I) and a hyperconjugative effect. Being in the ortho position, its electron-donating nature can slightly decrease the reactivity of the isocyanate group compared to an unsubstituted phenyl isocyanate.

The overall electronic effect is a balance of these opposing influences. The Hammett equation can be used to quantify the effect of these substituents on the reaction rate. The Hammett substituent constant (σ) provides a measure of the electronic effect of a substituent in a particular position.

Steric Effects:

The ortho-methyl group can sterically hinder the approach of nucleophiles to the isocyanate carbon. This steric hindrance can lead to a decrease in the reaction rate, particularly with bulky nucleophiles.

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles to form stable adducts. The general order of reactivity for common nucleophiles with isocyanates is:

Primary aliphatic amines > Primary aromatic amines > Alcohols > Water > Phenols > Thiols

Reaction with Amines to Form Ureas

The reaction of this compound with primary or secondary amines is typically rapid and exothermic, yielding N,N'-disubstituted ureas. This reaction is often carried out at room temperature or below and does not usually require a catalyst.

General Reaction: Cl(CH₃)C₆H₃-N=C=O + R-NH₂ → Cl(CH₃)C₆H₃-NH-C(=O)-NH-R

Reaction with Alcohols to Form Carbamates (Urethanes)

The reaction with alcohols is generally slower than with amines and often requires heating and/or a catalyst to proceed at a reasonable rate. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate).

General Reaction: Cl(CH₃)C₆H₃-N=C=O + R-OH → Cl(CH₃)C₆H₃-NH-C(=O)-O-R

Reaction with Water to Form an Unstable Carbamic Acid and Subsequent Products

Isocyanates react with water to form an unstable carbamic acid, which readily decarboxylates to yield an amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrically disubstituted urea.

Reaction Pathway:

-

Cl(CH₃)C₆H₃-N=C=O + H₂O → [Cl(CH₃)C₆H₃-NH-COOH] (Unstable Carbamic Acid)

-

[Cl(CH₃)C₆H₃-NH-COOH] → Cl(CH₃)C₆H₃-NH₂ + CO₂

-

Cl(CH₃)C₆H₃-N=C=O + Cl(CH₃)C₆H₃-NH₂ → (Cl(CH₃)C₆H₃-NH)₂C=O

Quantitative Reactivity Data

Table 1: Kinetic Data for the Reaction of p-Chlorophenyl Isocyanate with Alcohols in Diethyl Ether at 25°C [1][2]

| Alcohol | Dimerisation Constant K₂ (dm³ mol⁻¹) | Rate Constant k₂ (dm⁶ mol⁻² s⁻¹) (via dimer) |

| Methanol | 0.49 | ~0.5 (relative to EtOH) |

| Ethanol | 0.71 | 1.0 (relative) |

| Isopropanol | 0.50 | ~0.5 (relative to EtOH) |

| n-Butanol | 0.72 | ~0.5 (relative to EtOH) |

Note: The reaction kinetics are complex, with evidence for reaction pathways involving alcohol dimers and higher-order polymers. The rate equation is given by: -d[isocyanate]/dt = {k₂[M]² + kₙ[M]ⁿ}[isocyanate], where [M] is the alcohol monomer concentration.[1][2]

Table 2: Atmospheric Half-life of Dichlorophenyl Isocyanates [3]

| Compound | Atmospheric Half-life (days) |

| 3,4-Dichlorophenyl isocyanate | ~24 |

Note: This data relates to the atmospheric degradation by reaction with hydroxyl radicals and provides a general indication of the compound's stability.

Experimental Protocols

The following are general, illustrative protocols for the synthesis of urea and carbamate derivatives from this compound. These should be adapted and optimized for specific substrates and scales.

Synthesis of N-(5-Chloro-2-methylphenyl)-N'-(alkyl/aryl)urea

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Water

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution with stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis of Alkyl/Aryl N-(5-Chloro-2-methylphenyl)carbamate

Materials:

-

This compound

-

Alcohol (e.g., ethanol, phenol)

-

Anhydrous solvent (e.g., toluene, THF)

-

Catalyst (e.g., triethylamine or dibutyltin dilaurate, ~0.1-1 mol%)

Procedure:

-

To a solution of the alcohol (1.0-1.2 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the catalyst.

-

Heat the solution to 50-80 °C.

-

Slowly add this compound (1.0 eq) to the heated solution.

-

Maintain the reaction at the elevated temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental reaction mechanism of nucleophilic addition to an isocyanate and a general experimental workflow for product synthesis and purification.

Caption: Nucleophilic addition to the isocyanate functional group.

Caption: General experimental workflow for isocyanate reactions.

Safety Information

This compound is a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation and sensitization. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The reactivity of the isocyanate group in this compound is governed by a combination of electronic and steric factors. It readily undergoes nucleophilic addition reactions with amines, alcohols, and water to form ureas, carbamates, and carbamic acids (which subsequently decompose), respectively. While specific kinetic data for this compound is limited, its reactivity can be predicted based on the principles of physical organic chemistry and data from analogous compounds. The provided experimental protocols offer a starting point for the synthesis of a variety of derivatives for applications in drug development and materials science. Careful adherence to safety protocols is essential when working with this reactive and hazardous compound.

References

- 1. The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether | Semantic Scholar [semanticscholar.org]

- 3. 3,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 7607 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Hazards and Safety Precautions for 5-Chloro-2-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards associated with 5-Chloro-2-methylphenyl isocyanate (CAS No. 40411-27-6) and outlines essential safety precautions for its handling and use in a laboratory setting. The information is intended to support risk assessments and the implementation of safe work practices for professionals in research and drug development.

Chemical and Physical Properties

This compound is a reactive organic compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 40411-27-6 |

| Linear Formula | ClC₆H₃(CH₃)NCO |

| Molecular Weight | 167.59 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 115 °C at 5 mmHg |

| Density | 1.226 g/mL at 25 °C |

| Refractive Index | n20/D 1.556 |

| Storage Temperature | 2-8°C |

Known and Potential Hazards

Isocyanates as a chemical class are known for their high reactivity and potential to cause adverse health effects.[1] this compound is classified as acutely toxic and a sensitizer. The primary hazards are associated with inhalation, skin contact, and eye contact.

Health Hazards

Exposure to this compound can lead to a range of health effects, from mild irritation to severe sensitization and respiratory distress. The target organ for this compound is the respiratory system.

Table 2: Summary of Health Hazards

| Hazard | Description |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | Causes skin irritation, which can manifest as redness, itching, and in severe cases, blistering.[1] |

| Eye Irritation | Causes serious eye irritation, leading to redness, watering, and discomfort.[1] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. Once sensitized, even minimal exposure can trigger severe asthma attacks.[1] |

| Skin Sensitization | May cause an allergic skin reaction. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

Long-Term Health Effects of Isocyanate Exposure

Chronic exposure to isocyanates can lead to persistent and severe health issues. These include:

-

Occupational Asthma: A significant concern with isocyanates is the development of occupational asthma.[1]

-

Decreased Lung Function: Long-term exposure can result in a decline in lung function.

-

Hypersensitivity Pneumonitis: In rare cases, a lung reaction called hypersensitivity pneumonitis can occur.

Safety Precautions and Handling

Due to the significant hazards associated with this compound, strict safety protocols must be followed.

Engineering Controls

-

Ventilation: All work with this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Local exhaust ventilation is crucial to minimize airborne concentrations.

-

Enclosure: When possible, processes involving this isocyanate should be enclosed to prevent the release of vapors into the work environment.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this compound.

Table 3: Recommended Personal Protective Equipment

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles or a full-face shield. |

| Hand Protection | Chemically resistant gloves (e.g., butyl rubber, nitrile rubber). Gloves should be inspected before each use and replaced immediately if signs of degradation appear. |

| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls are recommended. |

| Respiratory Protection | For work outside of a fume hood or in case of inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is required. A full-face respirator provides both respiratory and eye protection. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, amines, and alcohols. The recommended storage temperature is 2-8°C. Keep containers tightly closed.

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Leak Procedures

-

Small Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Place the absorbed material in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Absorb the spill as described for small spills.

Experimental Protocols for Hazard Assessment

Standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), provide a framework for assessing the hazards of chemicals. The following are summaries of relevant protocols.

Skin Irritation/Corrosion Testing (Adapted from OECD Guideline 439)

This in vitro test method uses reconstructed human epidermis (RhE) models to assess the potential of a chemical to cause skin irritation.[2]

Methodology:

-

Tissue Preparation: Reconstituted human skin tissues are cultured to form a multi-layered epidermis.

-

Chemical Application: A small amount of this compound is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: After incubation, the viability of the tissue is determined using a colorimetric assay (e.g., MTT assay).

-

Classification: The chemical is classified as an irritant or non-irritant based on the reduction in tissue viability compared to a negative control. A viability of ≤ 50% typically indicates an irritant.[2]

Eye Irritation/Serious Eye Damage Testing (Adapted from OECD Guideline 492)

This in vitro method utilizes reconstructed human cornea-like epithelium (RhCE) models to evaluate the potential for eye irritation.

Methodology:

-

Tissue Preparation: Reconstructed human corneal epithelial tissues are prepared.

-

Chemical Application: The test chemical is applied to the surface of the RhCE tissue.

-

Incubation: Tissues are incubated for a specified time.

-

Viability and Tissue Damage Assessment: Cell viability is measured, often in conjunction with an assessment of tissue morphology and barrier function.

-

Classification: The substance is classified based on the extent of cell damage and the reduction in tissue viability.

Respiratory Sensitization Testing

Currently, there are no validated in vivo or in vitro OECD test guidelines specifically for respiratory sensitization. However, a weight-of-the-evidence approach is often used, considering data from skin sensitization tests (as there can be a correlation), structure-activity relationships, and any available human data. The murine local lymph node assay (LLNA) for skin sensitization (OECD TG 429) can provide supporting evidence.

Visualized Workflows and Pathways

General Handling Workflow

The following diagram illustrates a safe handling workflow for this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Predicted Signaling Pathway for Isocyanate-Induced Asthma

While the specific signaling pathway for this compound is not fully elucidated, a general mechanism for isocyanate-induced asthma has been proposed.[3]

Caption: Predicted mechanism of isocyanate-induced asthma.[3]

This guide is intended to provide a thorough understanding of the hazards and necessary safety precautions when working with this compound. It is imperative that all users of this chemical are properly trained and adhere to all institutional and regulatory safety guidelines.

References

A Technical Guide to 5-Chloro-2-methylphenyl Isocyanate: Commercial Availability, Purity, and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-methylphenyl isocyanate, a key reagent in synthetic chemistry. This document details its commercial availability, typical purity levels, and in-depth analytical methodologies for quality assessment. The information presented herein is intended to assist researchers and professionals in sourcing and utilizing this compound with confidence in their experimental workflows.

Commercial Suppliers and Purity

This compound is readily available from several commercial chemical suppliers. The typical purity offered is ≥98%, which is suitable for most research and development applications. Below is a summary of prominent suppliers and their stated product specifications.

| Supplier | Product Number | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 40411-27-6 | 98% | 40411-27-6 | C₈H₆ClNO | 167.59 |

| Oakwood Chemical | 024248 | 98% | 40411-27-6 | C₈H₆ClNO | 167.60 |

| BLDpharm | BD00814554 | 98% | 40411-27-6 | C₈H₆ClNO | 167.59 |

| Thermo Fisher Scientific (Alfa Aesar) | L11567 | 98% | 40411-27-6 | C₈H₆ClNO | 167.59 |

Impurity Profile

While specific certificates of analysis for every batch are unique, a general understanding of potential impurities is crucial for experimental design. The primary impurities in commercially available this compound are likely to originate from the starting materials and the synthetic process. The most common synthetic route involves the phosgenation of 5-chloro-2-methylaniline.

Potential Impurities Include:

-

Starting Material: Unreacted 5-chloro-2-methylaniline.

-

Phosgene-Related Byproducts: Carbamoyl chlorides and ureas formed from the reaction of the isocyanate with any residual moisture or unreacted amine.

-

Solvent Residues: Residual solvents used during the synthesis and purification process.

-

Isomeric Impurities: Small amounts of other chloro-methylphenyl isocyanate isomers may be present depending on the purity of the starting aniline.

A visual representation of the quality control workflow for assessing the purity of this compound is provided below.

Caption: Quality Control Workflow for this compound.

Experimental Protocols

Synthesis of this compound from 5-Chloro-2-methylaniline

This protocol is a general method adapted from established procedures for the synthesis of isocyanates from anilines using triphosgene.[1]

Materials:

-

5-Chloro-2-methylaniline

-

Triphosgene

-

Toluene (anhydrous)

-

Triethylamine (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is charged with 5-chloro-2-methylaniline (1 equivalent) and anhydrous toluene.

-

Addition of Triphosgene: A solution of triphosgene (0.35 equivalents) in anhydrous toluene is added dropwise to the stirred solution of the aniline at room temperature under an inert atmosphere.

-

Reaction: The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear to slightly yellow liquid.

The following diagram illustrates the synthetic pathway.

Caption: Synthetic Pathway to this compound.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying potential impurities.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for aromatic compounds (e.g., HP-5MS, DB-5, or equivalent)

GC Conditions (Example):

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless, depending on concentration) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MSD Transfer Line | 280 °C |

MS Conditions (Example):

| Parameter | Value |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 amu |

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10-100 µg/mL).

Data Analysis:

-

The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

-

The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of this compound.

-

Tentative identification of impurities can be achieved by library searching of their mass spectra.

Purity Determination by High-Performance Liquid Chromatography (HPLC) with Derivatization

Isocyanates are highly reactive and require derivatization prior to HPLC analysis. A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (MOPP), which reacts with the isocyanate group to form a stable urea derivative that can be readily detected by UV.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

1-(2-methoxyphenyl)piperazine (MOPP) derivatizing solution (e.g., in toluene or acetonitrile)

Derivatization Procedure:

-

Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of a suitable solvent (e.g., toluene).

-

Add an excess of the MOPP derivatizing solution to an aliquot of the sample solution.

-

Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature to ensure complete derivatization.

-

Dilute the derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis.

HPLC Conditions (Example):

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Data Analysis:

-

The purity is calculated based on the peak area of the derivatized this compound relative to the total area of all peaks in the chromatogram.

-

A standard of the derivatized isocyanate can be prepared to create a calibration curve for quantitative analysis.

This guide provides a foundational understanding for the procurement and quality assessment of this compound. For critical applications, it is always recommended to perform in-house quality control to verify the purity and identity of the material.

References

Literature review on 5-Chloro-2-methylphenyl isocyanate

An In-depth Technical Guide to 5-Chloro-2-methylphenyl isocyanate

Introduction

This compound (CAS No: 40411-27-6) is an aromatic isocyanate, a class of organic compounds characterized by the functional group –N=C=O.[1] This functional group is highly reactive, making the compound a versatile intermediate in organic synthesis. Its structure, featuring a chlorinated and methylated phenyl ring, allows for the introduction of this specific moiety into larger molecules. This technical guide provides a comprehensive review of its properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. These properties are summarized in the table below. The compound is a liquid at room temperature and is sensitive to moisture.[1][2]

| Property | Value | Reference |

| CAS Number | 40411-27-6 | [1][3] |

| Molecular Formula | C₈H₆ClNO | [1][3] |

| Molecular Weight | 167.59 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 115 °C at 5 mmHg | [1][2] |

| Density | 1.226 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.556 | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

| SMILES String | Cc1ccc(Cl)cc1N=C=O | [1] |

| InChI Key | XEMUTFNBAICJEO-UHFFFAOYSA-N | [1] |

Synthesis

The primary industrial method for synthesizing isocyanates involves the phosgenation of the corresponding primary amine. However, due to the high toxicity of phosgene gas, alternative reagents like triphosgene (bis(trichloromethyl) carbonate) are often used in laboratory settings. Triphosgene serves as a safer, solid source of phosgene.

Experimental Protocol: Synthesis from 5-Chloro-2-methylaniline

This protocol describes a general procedure for the synthesis of aryl isocyanates using triphosgene, adapted for this compound.

Materials:

-

5-Chloro-2-methylaniline

-

Triphosgene

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line is charged with a solution of triphosgene (0.4 equivalents) in anhydrous DCM under an argon atmosphere.

-

A solution of 5-Chloro-2-methylaniline (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred triphosgene solution at 0 °C (ice bath).

-

After the initial addition, the reaction mixture is allowed to warm to room temperature and then gently refluxed. The reaction progress is monitored by TLC or IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the -N=C=O stretch).

-

Once the formation of the intermediate carbamoyl chloride is complete, the mixture is cooled to 0 °C.

-

A solution of triethylamine (1.1 equivalents) in anhydrous DCM is added dropwise to the reaction mixture. This step facilitates the elimination of HCl to form the isocyanate.[4]

-

The mixture is stirred at room temperature for several hours until the reaction is complete.

-

The resulting mixture containing triethylamine hydrochloride salt is filtered under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound is purified by vacuum distillation to yield the final product.[4]

Synthesis workflow for this compound.

Reactivity and Applications

The electrophilic carbon atom in the isocyanate group is highly susceptible to attack by nucleophiles. This reactivity is the basis for its wide application as a synthetic intermediate.[5] Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the phenyl ring.[5]

Key applications include:

-

Synthesis of Ureas and Thioureas: Reacts readily with primary and secondary amines to form substituted ureas, which are common scaffolds in pharmaceuticals and agrochemicals.

-

Synthesis of Carbamates (Urethanes): Reacts with alcohols to form carbamates. This is the fundamental reaction in polyurethane chemistry.

-

Chiral Stationary Phases: Used in the synthesis of chiral stationary phases for HPLC, enabling the separation of enantiomers.[1]

Experimental Protocol: Synthesis of 1-(5-chloro-2-methylphenyl)-3-phenylurea

This protocol provides a representative example of the reaction between this compound and an amine.

Materials:

-

This compound

-

Aniline

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) in anhydrous THF.

-

To this stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at room temperature.

-

An exothermic reaction typically occurs, and a precipitate may form immediately.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or by IR spectroscopy for the disappearance of the isocyanate peak (~2270 cm⁻¹).

-

Upon completion, the precipitate is collected by filtration.

-

Wash the collected solid with cold THF or diethyl ether to remove any unreacted starting materials.

-

Dry the solid under vacuum to yield the pure 1-(5-chloro-2-methylphenyl)-3-phenylurea product.

Role as a versatile synthetic intermediate.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra are best obtained from the supplier, typical expected values are summarized below.

| Spectroscopy | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ ≈ 7.0-7.3 ppm (m, 3H, Ar-H), δ ≈ 2.3 ppm (s, 3H, Ar-CH₃). |

| ¹³C NMR (CDCl₃) | δ ≈ 130-140 ppm (Ar-C), δ ≈ 125-130 ppm (Ar-CH), δ ≈ 124 ppm (C-NCO), δ ≈ 17 ppm (Ar-CH₃). |

| IR (neat) | ν ≈ 2270-2250 cm⁻¹ (strong, sharp, asymmetric N=C=O stretch), ν ≈ 3000-2850 cm⁻¹ (C-H stretch), ν ≈ 1600, 1500 cm⁻¹ (C=C aromatic stretch). |

Safety and Handling

Isocyanates are toxic and require careful handling. This compound is classified as an acute toxin and a respiratory and skin sensitizer.[1][6] Inhalation can cause asthma-like symptoms, and prolonged exposure may lead to lung damage.[6] Contact with skin and eyes causes severe irritation.[7]

| Aspect | Precautionary Measures |

| Hazard Classification | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Respiratory Sensitizer, Skin Sensitizer.[1] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side shields or face shield, lab coat. Use a respirator with an appropriate filter (e.g., type ABEK EN14387) if ventilation is inadequate.[1][7][8] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[6][7] Keep away from moisture, as it reacts with water to release CO₂ gas, which can cause pressure buildup in sealed containers.[9] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage is at 2-8°C under an inert atmosphere.[1] |

| First Aid | Skin: Wash off immediately with plenty of soap and water.[7] Eyes: Rinse cautiously with water for several minutes.[7] Inhalation: Remove person to fresh air.[7] General: Seek immediate medical attention in case of significant exposure.[7] |

This compound is a valuable chemical intermediate due to the high reactivity of its isocyanate group. Its primary utility lies in the synthesis of substituted ureas, carbamates, and other derivatives that are important in the development of pharmaceuticals, agrochemicals, and materials science. However, its significant toxicity and sensitization potential necessitate strict adherence to safety protocols during handling and storage. A thorough understanding of its chemical properties, reactivity, and hazards is crucial for its safe and effective use in research and development.

References

- 1. 5-氯-2-甲基苯基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-氯-2-甲基苯基异氰酸酯 | 40411-27-6 [m.chemicalbook.com]

- 3. This compound [oakwoodchemical.com]

- 4. rsc.org [rsc.org]

- 5. poliuretanos.net [poliuretanos.net]

- 6. images.thdstatic.com [images.thdstatic.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. solutions.covestro.com [solutions.covestro.com]

- 9. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ureas from 5-Chloro-2-methylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea derivatives are a significant class of compounds in medicinal chemistry and drug discovery, known for their diverse biological activities. The synthesis of unsymmetrical ureas through the reaction of an isocyanate with an amine is a fundamental and widely utilized transformation. This document provides a detailed protocol for the synthesis of substituted ureas using 5-Chloro-2-methylphenyl isocyanate as a key reagent. The presented methodologies are designed to be robust and applicable to a variety of primary and secondary amines, facilitating the generation of diverse compound libraries for screening and lead optimization.

The core reaction involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of the isocyanate, forming a stable urea linkage. This reaction is typically high-yielding and proceeds under mild conditions.

Data Presentation

The following table summarizes representative examples of ureas synthesized from this compound, highlighting the reaction conditions and outcomes.

| Amine Reactant | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Substituted Pyridyl Amide | 1-(5-chloro-2-methylphenyl)-3-(substituted pyridyl)urea | Acetone | Room Temperature | 3-4 | Not specified |

| Primary/Secondary Amine | 1-(5-chloro-2-methylphenyl)-3-(substituted)urea | Dichloromethane | 0 - Room Temperature | 2-3 | Not specified |

Note: Specific yield data for reactions involving this compound were not available in the cited literature. The provided conditions are based on general protocols for analogous reactions.

Experimental Protocols

This section details the experimental procedures for the synthesis of ureas from this compound.

Protocol 1: General Procedure for the Synthesis of Diaryl Ureas

This protocol is adapted from the synthesis of sorafenib analogues and is suitable for the reaction of this compound with various aryl amines.[1]

Materials:

-

This compound

-

Substituted aryl amine (e.g., a pyridyl amide derivative)[1]

-

Acetone (anhydrous)

-

Stir plate and stir bar

-

Round-bottom flask

-

Apparatus for filtration (e.g., Büchner funnel and flask)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the substituted aryl amine (1.0 eq) in anhydrous acetone.

-

To this stirred solution, add a solution of this compound (1.0 eq) in anhydrous acetone dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

-

Upon completion of the reaction, the product often precipitates out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold acetone to remove any unreacted starting materials.[1]

-

Dry the purified product under vacuum.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Protocol 2: One-Pot Synthesis of Aryl Ureas

This protocol is a general method for the one-pot synthesis of aryl ureas and can be adapted for this compound.[2]

Materials:

-

5-Chloro-2-methylphenyl amine (as a precursor to the isocyanate if not starting directly from the isocyanate)

-

Chlorosulfonyl isocyanate (if generating the isocyanate in situ)

-

Primary or secondary amine

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (4M in 1,4-dioxane)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

Stir plate and stir bar

-

Round-bottom flask under a nitrogen atmosphere

-

Ice bath

Procedure (starting from an amine precursor):

-

Under a nitrogen atmosphere, suspend the primary or secondary amine (1.0 eq) in dry dichloromethane (CH₂Cl₂) in a round-bottom flask and cool to 0°C in an ice bath.

-

Slowly add chlorosulfonyl isocyanate (1.3 eq) dropwise to the stirred suspension.[2]

-

Allow the reaction mixture to stir at room temperature for 45 minutes.

-

Remove the solvent completely under reduced pressure.

-

To the residue, add a solution of 4M HCl in 1,4-dioxane and water (3:1 v/v) at 10°C.[2]

-

Stir the mixture for 2 hours at room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

To the resulting solid, add a 10% sodium bicarbonate solution and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

-

Characterize the final product using appropriate analytical techniques.

Visualizations

Experimental Workflow: Synthesis of Ureas

The following diagram illustrates the general workflow for the synthesis of ureas from this compound and an amine.

Caption: General workflow for urea synthesis.

Signaling Pathway Involvement of Urea-Based Kinase Inhibitors